4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-: is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, contributes to its distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Chlorination and Methylation: The final steps involve the chlorination of the benzodiazepine core and the methylation of the triazole ring to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the benzodiazepine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, and thiols, often under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a tool for understanding the mechanisms of action of triazolobenzodiazepines and their effects on biological systems.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its anxiolytic, sedative, and anticonvulsant properties make it a candidate for the development of new drugs for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the design of new active ingredients with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with similar pharmacological effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 4H-s-Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl- lies in its specific chemical structure, which imparts distinct pharmacological properties. The presence of the triazole ring fused to the benzodiazepine core differentiates it from other benzodiazepines and contributes to its unique mechanism of action and therapeutic potential.
Properties
CAS No. |
115764-98-2 |
---|---|
Molecular Formula |
C19H17ClN4O2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
8-chloro-6-(3,4-dimethoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H17ClN4O2/c1-11-22-23-18-10-21-19(12-4-7-16(25-2)17(8-12)26-3)14-9-13(20)5-6-15(14)24(11)18/h4-9H,10H2,1-3H3 |
InChI Key |
DVHHQCUCZGCCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.